molecular formula C16H19F3N2O3 B6698556 N-[3-methyl-1-oxo-1-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]butan-2-yl]acetamide

N-[3-methyl-1-oxo-1-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]butan-2-yl]acetamide

Cat. No.: B6698556
M. Wt: 344.33 g/mol
InChI Key: MKTQXHMCMSZORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-1-oxo-1-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]butan-2-yl]acetamide is a complex organic compound that features a benzoxazine ring system substituted with a trifluoromethyl group

Properties

IUPAC Name

N-[3-methyl-1-oxo-1-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]butan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-9(2)14(20-10(3)22)15(23)21-6-7-24-13-5-4-11(8-12(13)21)16(17,18)19/h4-5,8-9,14H,6-7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTQXHMCMSZORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCOC2=C1C=C(C=C2)C(F)(F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-oxo-1-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]butan-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzoxazine ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group via electrophilic substitution. The final step involves the acylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-oxo-1-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]butan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

N-[3-methyl-1-oxo-1-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]butan-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[3-methyl-1-oxo-1-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]butan-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methyl-1-oxo-1-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]butan-2-yl]acetamide: shares similarities with other benzoxazine derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group distinguishes this compound from its analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.